molecular formula C15H11N3O3 B3048403 3-((4-Nitrophenyl)amino)-1H-indole-2-carbaldehyde CAS No. 167954-14-5

3-((4-Nitrophenyl)amino)-1H-indole-2-carbaldehyde

Cat. No. B3048403
CAS RN: 167954-14-5
M. Wt: 281.27 g/mol
InChI Key: FFUSCPQVEJMTEU-UHFFFAOYSA-N
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Description

The compound “3-((4-Nitrophenyl)amino)-1H-indole-2-carbaldehyde” is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring is a 4-nitrophenyl group and an aldehyde group . The presence of the nitrophenyl group suggests that this compound could potentially be involved in nitration reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the conjugated system of double bonds present in the indole and nitrophenyl rings. The presence of the nitro group on the phenyl ring could potentially introduce some degree of polarity to the molecule .


Chemical Reactions Analysis

The nitrophenyl group in the compound suggests that it could potentially undergo reduction reactions to form aminophenyl groups . This type of reaction is commonly used to assess the activity of nanostructured materials .

Scientific Research Applications

Synthesis and Fluorescent Properties

  • A study outlined the synthesis of a highly fluorescent amino acid derivative from substrates including 1H-indole-3-carbaldehyde, demonstrating new possibilities in synthesizing amino acid derivatives with desirable photophysical properties (Guzow et al., 2001).

Gold-Catalyzed Cycloisomerizations

  • Research detailed a method to prepare 1H-indole-2-carbaldehydes, showing efficient cycloisomerization of certain substrates, offering a wide application in synthetic chemistry (Kothandaraman et al., 2011).

Blood Platelet Antiaggregation Activity

  • A synthesis process involving 3-aminoindole-2-carbaldehyde led to the creation of compounds with potential blood platelet antiaggregation activity, indicating a medical application (Monge et al., 1991).

Metal-Free Synthesis for Indoles

  • Another study demonstrated a metal-free synthesis method for 1H-indole-2-carbaldehydes, highlighting an eco-friendly and efficient approach for indole synthesis (Kothandaraman et al., 2013).

Photolysis and CO2 Elimination

  • Research on 2-(4-nitrophenyl)-1H-indole derivatives revealed their potential in photolysis, leading to CO2 elimination and O2 absorption, suggesting applications in environmental chemistry (Lin & Abe, 2021).

Versatility in Nucleophilic Substitution

  • A study highlighted the versatility of 1-methoxy-6-nitroindole-3-carbaldehyde in reacting regioselectively, creating a pathway for the synthesis of various indole derivatives (Yamada et al., 2009).

Photoinitiated Isomerizations

  • The synthesis of 3-(4-nitrophenyl)-substituted compounds and their subsequent photoinitiated isomerizations suggest applications in photochemistry and materials science (Dubonosov et al., 2001).

Condensation and Crystallography

  • A study on the condensation of 1H-indole-3-carbaldehyde led to the formation of a zwitterionic compound, revealing insights into molecular structures and interactions (Tahir & Shad, 2010).

Dual Pathway in Photoreaction

  • Research on the solid-state photoreaction of nitrobenzaldehydes with indole showed a dual pathway, indicating potential in organic synthesis and photochemistry (Meng et al., 1994).

Safety and Hazards

Based on the safety data sheet of a similar compound, (S)-3-Amino-3-(3-nitrophenyl)propionic acid, it can be inferred that “3-((4-Nitrophenyl)amino)-1H-indole-2-carbaldehyde” may also pose certain hazards. It could potentially cause skin and eye irritation, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken while handling this compound.

Future Directions

The future research directions for “3-((4-Nitrophenyl)amino)-1H-indole-2-carbaldehyde” could involve exploring its potential biological activities. Given the presence of the nitrophenyl group, it could be interesting to study its reduction reactions in the presence of various catalysts . Additionally, its potential antimicrobial and anticancer activities could be explored further .

properties

IUPAC Name

3-(4-nitroanilino)-1H-indole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-9-14-15(12-3-1-2-4-13(12)17-14)16-10-5-7-11(8-6-10)18(20)21/h1-9,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUSCPQVEJMTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393816
Record name 3-(4-Nitroanilino)-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

167954-14-5
Record name 3-(4-Nitroanilino)-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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